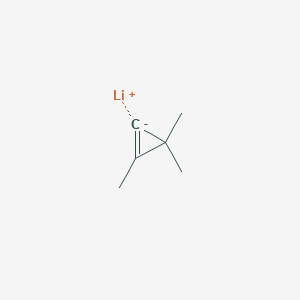

lithium;1,3,3-trimethylcyclopropene

Description

Properties

CAS No. |

63243-50-5 |

|---|---|

Molecular Formula |

C6H9Li |

Molecular Weight |

88.1 g/mol |

IUPAC Name |

lithium;1,3,3-trimethylcyclopropene |

InChI |

InChI=1S/C6H9.Li/c1-5-4-6(5,2)3;/h1-3H3;/q-1;+1 |

InChI Key |

QVTZSARJCKPNEL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=[C-]C1(C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of 1,3,3 Trimethylcyclopropenyllithium and Analogous Cyclopropenyllithium Species

Conventional Batch Synthesis Protocols

Batch synthesis has historically been the standard approach for preparing cyclopropenyllithium species. These methods typically involve either the direct deprotonation of a cyclopropene (B1174273) precursor or a halogen-lithium exchange reaction.

Deprotonation-Based Generation from Cyclopropene Precursors

One of the direct routes to cyclopropenyllithium compounds is the deprotonation of a corresponding cyclopropene. For instance, 1,3,3-trimethylcyclopropene (B15402495) can be deprotonated using a strong organolithium base. Organolithium reagents are potent bases capable of deprotonating even very weak acids, including hydrocarbons. nih.gov The choice of the organolithium reagent is crucial and depends on the acidity of the cyclopropene's C-H bond. nih.gov Commonly used organolithium reagents, in increasing order of basicity, are phenyllithium, methyllithium, n-butyllithium (n-BuLi), s-butyllithium (s-BuLi), and t-butyllithium (t-BuLi). nih.gov

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the reactivity and prevent undesired side reactions. acs.orguniurb.it The strong basicity of organolithium reagents makes them highly reactive and pyrophoric, necessitating careful handling under an inert atmosphere. nih.gov

Generation via Halogen-Lithium Exchange and Related Organometallic Routes

A more prevalent and often more efficient method for generating cyclopropenyllithium is through a halogen-lithium exchange reaction. acs.orgnumberanalytics.com This method involves treating a halogenated cyclopropene, such as a bromocyclopropene, with an organolithium reagent, typically n-BuLi or t-BuLi. acs.orgharvard.eduscribd.com The exchange is a fast and often kinetically controlled process, even at low temperatures like -78 °C. harvard.eduscribd.comacs.org

This approach is particularly valuable as it allows for the preparation of cyclopropyllithium reagents from readily available halogenated precursors. acs.orgharvard.edu The reaction proceeds with retention of configuration at the carbon center, which is a significant advantage in stereoselective synthesis. scribd.com To drive the reaction to completion and prevent unwanted side reactions, two equivalents of the organolithium reagent are sometimes used. The first equivalent performs the exchange, while the second reacts with the resulting alkyl halide byproduct. scribd.com For example, when using t-BuLi, the second equivalent reacts with the formed t-butyl bromide. tu-bs.de

Innovations in Continuous Flow Synthesis for Enhanced Production

In recent years, continuous flow synthesis has emerged as a powerful alternative to traditional batch processing for the generation of organolithium compounds, including cyclopropenyllithium species. nih.govdocumentsdelivered.comucc.ieresearchgate.net This technology offers significant advantages in terms of safety, efficiency, and scalability. acs.orgresearchgate.netresearchgate.netvapourtec.com

Flow-Based Generation of Cyclopropenyllithium Utilizing Organolithium Reagents

Continuous flow systems enable the rapid and controlled generation of cyclopropenyllithium. nih.govdocumentsdelivered.com In a typical setup, streams of the cyclopropene precursor and the organolithium reagent are continuously mixed in a microreactor. acs.orgucc.ie The high surface-area-to-volume ratio of these reactors allows for excellent heat dissipation and precise temperature control, which is critical when dealing with highly exothermic reactions involving organolithiums. acs.orgucc.ie

This enhanced control allows for reactions to be performed at higher temperatures than in batch processes, often eliminating the need for cryogenic conditions. acs.orgnih.govdocumentsdelivered.comvapourtec.com For instance, a flow-based approach for generating cyclopropenyllithium has been successfully operated at 0 °C, avoiding the complex temperature cycling often required in batch methods. nih.govdocumentsdelivered.com This simplification of the workflow enhances practicality and scalability. nih.govdocumentsdelivered.com Furthermore, competitive degradation pathways of the highly reactive cyclopropenyllithium intermediate can be suppressed under flow conditions. acs.org

Comparative Analysis of Continuous Flow vs. Batch Methodologies in Terms of Efficiency, Scalability, and Reaction Control

The adoption of continuous flow technology for the synthesis of cyclopropenyllithium and its derivatives has demonstrated marked improvements over conventional batch methods.

| Parameter | Batch Methodologies | Continuous Flow Methodologies |

| Reaction Time | Longer, often requiring hours and laborious temperature changes. acs.orgnih.govdocumentsdelivered.com | Significantly reduced, with processes completed in minutes. acs.orgnih.gov |

| Temperature Control | Challenging, often requiring cryogenic conditions (-78 °C) to manage exotherms. acs.orgacs.orgvapourtec.com | Superior heat transfer allows for operation at higher and more controlled temperatures (e.g., 0 °C or ambient). acs.orgnih.govdocumentsdelivered.comvapourtec.com |

| Safety | Higher risk due to the handling of large quantities of pyrophoric reagents and potential for thermal runaway. acs.orgucc.ieresearchgate.net | Enhanced safety profile due to small reaction volumes and excellent thermal control. ucc.ieresearchgate.net |

| Scalability | Scaling up can be problematic and introduce new safety challenges. acs.orgucc.ie | More straightforward and safer to scale up by extending the operation time or using parallel reactors. nih.govdocumentsdelivered.com |

| Productivity & Yield | Can be limited by reaction conditions and side reactions. | Significantly higher productivity and improved space-time yields have been reported. acs.org In some cases, yields are higher due to better reaction control. vapourtec.com |

| Process Complexity | Often involves multiple, distinct steps of cooling, reacting, and warming. acs.orgnih.govdocumentsdelivered.com | Streamlined, single-flow process from starting material to product is possible. nih.govdocumentsdelivered.com |

Advanced Reactivity Patterns and Mechanistic Pathways of 1,3,3 Trimethylcyclopropenyllithium

Nucleophilic Addition Reactivity with Electrophilic Substrates

As a potent organolithium reagent, 1,3,3-trimethylcyclopropenyllithium readily engages in nucleophilic addition reactions with a wide array of electrophilic substrates. The outcomes of these reactions are heavily influenced by the nature of the electrophile and the steric environment around the reactive centers.

The 1,3,3-trimethylcyclopropenyl anion is an ambident nucleophile, with electron density localized at the C1 (α) carbon, which bears the formal negative charge, and delocalized into the π-system at the C2/C3 (γ) position. Consequently, in reactions with electrophiles, particularly conjugated systems like α,β-unsaturated carbonyl compounds, two modes of attack are possible: direct (α) or conjugate (γ) addition.

In reactions with simple aldehydes and ketones, the reaction overwhelmingly proceeds via α-attack . The hard nature of the lithium carbanion favors direct attack at the hard electrophilic carbonyl carbon. This results in the formation of a cyclopropenylcarbinol, where the cyclopropene (B1174273) ring is attached directly to the newly formed stereocenter bearing the hydroxyl group. The significant steric hindrance provided by the three methyl groups on the cyclopropene ring further disfavors attack at the already substituted γ-position.

Even with α,β-unsaturated carbonyls (enones), α-addition (1,2-addition) is generally the dominant pathway, a characteristic feature of many highly reactive organolithium reagents. The formation of the thermodynamically more stable conjugate addition (1,4-addition or γ-attack) product is typically less favorable unless specific conditions, such as the presence of coordinating additives like copper(I) salts, are employed to soften the nucleophile. However, literature specifically detailing the α- vs. γ-attack ratios for 1,3,3-trimethylcyclopropenyllithium is scarce, and predictions are based on the well-established behavior of similar organolithium compounds.

Table 1: Illustrative Regioselectivity in Nucleophilic Additions to Carbonyls

| Electrophile | Expected Major Product (Pathway) | Resulting Functional Group |

| Acetaldehyde | 1-(1-Hydroxyethyl)-1,3,3-trimethylcyclopropene (α-Attack) | Secondary Alcohol |

| Acetone | 1-(1-Hydroxy-1-methylethyl)-1,3,3-trimethylcyclopropene (α-Attack) | Tertiary Alcohol |

| Benzaldehyde | 1-(Hydroxy(phenyl)methyl)-1,3,3-trimethylcyclopropene (α-Attack) | Secondary Alcohol |

| Methyl Acrylate | Methyl 2-(1,3,3-trimethylcycloprop-1-en-1-yl)acrylate (Predominantly α-Attack) | β-Hydroxy Ester (after workup) |

When 1,3,3-trimethylcyclopropenyllithium adds to a prochiral carbonyl group or a substrate containing existing stereocenters, a new stereocenter is created, leading to the possibility of diastereomeric products. The stereochemical course of the addition is dictated primarily by steric factors. The bulky 1,3,3-trimethylcyclopropenyl nucleophile will approach the carbonyl electrophile from the least hindered face, in accordance with established models like Cram's rule or the Felkin-Anh model.

For instance, in the addition to a chiral α-substituted aldehyde, the nucleophile will preferentially attack from the face opposite to the largest substituent to minimize steric clash in the transition state. This leads to a predictable diastereomeric ratio in the resulting cyclopropenylcarbinol product. The high degree of facial selectivity is a valuable attribute in asymmetric synthesis, allowing for the construction of complex stereochemical arrays. While specific diastereomeric ratios for the title compound are not widely reported, studies on additions of other bulky nucleophiles to chiral carbonyls suggest that high levels of diastereoselectivity can be anticipated.

Role in Cyclopropanation and Related Carbene-Mediated Transformations

The transfer of a carbene or carbenoid to an alkene is a fundamental method for synthesizing cyclopropane (B1198618) rings. masterorganicchemistry.com While organolithium compounds can serve as carbene precursors, the involvement of 1,3,3-trimethylcyclopropenyllithium in such transformations is not a commonly reported reactivity pattern.

Lithium carbenoids are typically generated via α-elimination from α-halo organolithium species. For 1,3,3-trimethylcyclopropenyllithium to act as a carbenoid donor, it would need to eliminate a substituent from the C1 position to form a highly reactive "trimethylcyclopropylidene" carbene. Given that the reagent is generated from the corresponding cyclopropene, it lacks a suitable leaving group at the α-position for such an elimination to occur readily.

A more plausible, though not extensively documented, pathway could involve its reaction with a suitable electrophile to generate an intermediate that subsequently fragments to a carbene. However, the primary role of cyclopropenyllithium reagents remains that of a nucleophile. The use of related systems, such as gem-dihaloalkanes with cobalt catalysts, has emerged as a more practical method for generating non-stabilized carbenes for asymmetric cyclopropanation. nih.gov Therefore, while theoretically conceivable under specific conditions, the direct participation of 1,3,3-trimethylcyclopropenyllithium as a carbenoid precursor in cyclopropanation is not its characteristic reaction.

In general, the cyclopropanation of alkenes by metal carbenoids, such as in the Simmons-Smith reaction, is understood to proceed through a concerted mechanism. masterorganicchemistry.com This means the two new carbon-carbon bonds are formed in a single transition state, where the carbene is transferred to the double bond. A key consequence of this concerted pathway is that the reaction is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. masterorganicchemistry.com

Should a transformation be devised where 1,3,3-trimethylcyclopropenyllithium or a derivative acts as a carbene donor, it would be expected to follow this concerted mechanism. The alternative, a stepwise process involving a zwitterionic or diradical intermediate, would allow for bond rotation, leading to a loss of stereospecificity and a mixture of diastereomeric products. The high degree of stereospecificity observed in most carbenoid-based cyclopropanations strongly supports the concerted model.

Table 2: Mechanistic Features of Carbenoid Cyclopropanation

| Mechanism Type | Key Features | Stereochemical Outcome |

| Concerted | Single transition state, "butterfly" geometry. | Stereospecific (alkene geometry is retained). |

| Stepwise | Formation of a zwitterionic or diradical intermediate. | Non-stereospecific (mixture of diastereomers possible). |

Intramolecular Rearrangements Involving Cyclopropene-Lithium Intermediates

The high ring strain inherent in the cyclopropene ring makes its derivatives susceptible to a variety of intramolecular rearrangements, particularly when a reactive functional group is installed on a side chain. The nucleophilic addition of 1,3,3-trimethylcyclopropenyllithium to electrophiles such as epoxides or allylic halides generates cyclopropylcarbinyl systems, which are classic precursors for powerful bond-forming rearrangements.

One of the most significant of these is the cyclopropylcarbinyl rearrangement . The initial adduct, a cyclopropenylcarbinol or its derivative, can be induced to rearrange under thermal or catalytic conditions. These transformations often proceed through sigmatropic pathways, providing stereoselective access to complex carbocyclic frameworks. researchgate.net

For example, a researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) of a cyclopropenylcarbinyl vinyl ether (formed from the corresponding alcohol) would lead to the formation of an alkylidenecyclopropane derivative. nih.gov This process involves a highly organized, six-membered transition state and allows for the efficient transfer of stereochemical information from the starting material to the product. Similarly, researchgate.netnih.gov-sigmatropic rearrangements of related systems, such as cyclopropenylcarbinyl ylides, are also known. These rearrangements serve as powerful tools for ring expansion and the synthesis of functionalized alkylidenecyclopropanes, which are themselves versatile synthetic intermediates. nih.govnih.gov The reaction of the zwitterionic intermediates that can be generated from these rearrangements with other reagents can lead to even more complex structures. nih.gov

Sigmatropic Rearrangements of Cyclopropenylcarbinol Derivatives

The addition of 1,3,3-trimethylcyclopropenyllithium to aldehydes and ketones furnishes cyclopropenylcarbinols, which are valuable precursors for sigmatropic rearrangements. These rearrangements, particularly nih.govdntb.gov.ua- and dntb.gov.uadntb.gov.ua-sigmatropic shifts, provide a stereoselective route to functionalized alkylidenecyclopropanes. The driving force for these reactions is often the relief of ring strain inherent in the three-membered cyclopropene ring.

A notable example involves the nih.govdntb.gov.ua-sigmatropic rearrangement of phosphinites derived from cyclopropenylcarbinols. Treatment of the carbinol with chlorodiphenylphosphine (B86185) in the presence of a base leads to the rapid formation of (alkylidenecyclopropyl)diphenylphosphine oxides in high yields. beilstein-journals.org This transformation proceeds through a proposed mechanism involving the formation of a phosphinite intermediate, which then undergoes a concerted nih.govdntb.gov.ua-shift.

Similarly, dntb.gov.uadntb.gov.ua-sigmatropic rearrangements of cyclopropenylcarbinyl esters and cyanates have been explored. beilstein-journals.orgacs.org The rearrangement of cyclopropenylcarbinyl acetates can even occur during purification on silica (B1680970) gel, underscoring the facility of this process. beilstein-journals.org The Overman rearrangement, a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of allylic trichloroacetimidates, has also been successfully applied to cyclopropenylcarbinol derivatives, affording valuable alkylidene(aminocyclopropane) derivatives. acs.org

These sigmatropic rearrangements are characterized by their high efficiency and stereoselectivity, allowing for the creation of new carbon-carbon and carbon-heteroatom bonds with excellent control over the resulting stereochemistry. nih.govbeilstein-journals.org

Interconversion Pathways: Cyclopropene-Vinylcarbene and Vinylidene Rearrangements

Under thermal or photochemical conditions, or in the presence of transition metal catalysts, cyclopropenes, including derivatives of 1,3,3-trimethylcyclopropene (B15402495), can undergo ring-opening to form highly reactive vinylcarbene intermediates. This interconversion is a key step in many cyclopropene-based transformations. The vinylcarbene can then participate in a variety of subsequent reactions, including cyclopropanations, C-H insertions, and rearrangements.

The vinylcyclopropane-cyclopentene rearrangement is a classic example of a reaction proceeding through a vinylcarbene-like diradical intermediate. wikipedia.org While not a direct rearrangement of the initial cyclopropene, it highlights the propensity of related systems to form five-membered rings. The exact mechanistic pathway, whether a concerted pericyclic reaction or a stepwise process involving a diradical, is often dependent on the specific substitution pattern of the cyclopropene. wikipedia.org

Vinylidene rearrangements, while less common for simple cyclopropenes, can be envisioned as a potential reaction pathway under specific conditions. This would involve a 1,2-hydrogen shift in a vinylcarbene intermediate to generate a vinylidene, which could then be trapped by a suitable reagent. The high energy of the vinylidene species, however, makes this a less favorable pathway compared to other potential reactions of the vinylcarbene.

The interconversion between cyclopropenes and vinylcarbenes is a rich area of study, with the specific outcome of the reaction being highly dependent on the reaction conditions and the nature of any catalysts or trapping agents present.

Catalytic Applications in Transition Metal-Mediated Transformations

The unique reactivity of the cyclopropenyl moiety has been harnessed in a variety of transition metal-catalyzed transformations. 1,3,3-Trimethylcyclopropenyllithium serves as a valuable precursor for generating cyclopropenyl-metal species that can participate in novel catalytic cycles.

Utilization in Redox Gold Catalysis for σ-Type Cyclopropenyl Cation Equivalents

Recent advances in gold catalysis have enabled the generation of electrophilic cyclopropenyl-gold(III) species, which function as equivalents of elusive σ-type cyclopropenium cations. dntb.gov.uaresearchgate.net These highly reactive intermediates are accessed through the oxidation of a gold(I) precursor in the presence of a cyclopropenyl transfer agent. Cyclopropenyl benziodoxoles, which can be synthesized from cyclopropenyl lithium reagents, have emerged as effective reagents for this transformation. dntb.gov.uaresearchgate.net

The resulting cyclopropenyl-gold(III) species can then react with a variety of nucleophiles, such as terminal alkynes and vinylboronic acids, to afford highly functionalized alkynyl- or alkenyl-cyclopropenes. dntb.gov.ua This methodology provides a powerful tool for the construction of complex cyclopropene-containing molecules under mild reaction conditions and with low catalyst loadings. dntb.gov.ua The reaction is believed to proceed via the formation of a gold carbene-like intermediate upon ring-opening of the cyclopropene. beilstein-journals.orgrsc.orgnih.gov This carbene-like reactivity is a common theme in gold-catalyzed reactions of cyclopropenes. nih.govrsc.org

| Nucleophile | Product Type | Key Features | Reference |

|---|---|---|---|

| Terminal Alkynes | Alkynyl-cyclopropenes | Mild conditions, low catalyst loading | dntb.gov.ua |

| Vinylboronic Acids | Alkenyl-cyclopropenes | Access to highly functionalized products | dntb.gov.ua |

Coupling Reactions with Transition Metal Carbene Complexes (e.g., Fischer Carbene Complexes)

Fischer carbene complexes, characterized by an electrophilic carbene carbon, are excellent reaction partners for nucleophilic organometallic reagents like 1,3,3-trimethylcyclopropenyllithium. The reaction is expected to proceed via the nucleophilic addition of the cyclopropenyl anion to the carbene carbon of the Fischer carbene complex.

This initial addition would generate a metalate intermediate, which can then undergo a variety of subsequent transformations. Depending on the specific Fischer carbene complex and the reaction conditions, potential reaction pathways include [3+2] cycloadditions, benzannulation reactions, and other complex cascade processes. nih.gov The reaction of Fischer carbenes with alkynes, a related unsaturated system, is known to produce a diverse array of products, and similar complexity can be anticipated in their reactions with cyclopropenes. nih.govresearchgate.net

The coupling of 1,3,3-trimethylcyclopropenyllithium with Fischer carbene complexes represents a powerful strategy for the synthesis of novel and complex molecular architectures, combining the unique reactivity of both the cyclopropene and the carbene moieties.

| Fischer Carbene Type | Potential Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|

| Alkenyl Fischer Carbene | Functionalized Cyclopentene Derivatives | [3+2] Cycloaddition | dntb.gov.ua |

| Alkynyl Fischer Carbene | Complex Polycyclic Systems | Initial nucleophilic attack followed by cyclization cascade | nih.gov |

Spectroscopic Characterization and In Situ Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Aggregation State Determination of Organolithium Species

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organolithium compounds in solution. By analyzing the chemical shifts of ¹H, ¹³C, and particularly ⁷Li or ⁶Li nuclei, as well as their coupling constants, detailed information about the electronic environment, molecular structure, and aggregation state can be obtained.

Organolithium species are well-known to exist as aggregates (dimers, tetramers, etc.) in solution, and the nature of this aggregation is highly dependent on the solvent, temperature, and the steric and electronic properties of the organic moiety. ualberta.caaps.org The chemical shifts observed in NMR spectra are sensitive to these aggregation states. For instance, studies on α-arylvinyllithiums have shown that the lithiation shifts, which are the differences in chemical shifts between the lithiated compound and its protonated precursor, are influenced by the degree of charge delocalization and solvation, which in turn are affected by aggregation. researchgate.net

Due to the scarcity of specific NMR data for lithium;1,3,3-trimethylcyclopropene (B15402495), we can draw analogies from studies on similar structures like cyclopropyllithium. In a study of cyclopropyllithium in the presence of lithium bromide, a dynamic equilibrium between a mixed dimer and a fluxional mixed tetramer was identified using ¹³C and ⁶Li NMR. nih.gov The observation of distinct signals for different aggregates and the measurement of ¹J(¹³C,⁶Li) coupling constants were crucial for these assignments. nih.gov For example, at low temperatures, distinct signals for the dimer and tetramer of cyclopropyllithium were observed, with ¹J(¹³C,⁶Li) coupling constants of 11.0 Hz and 9.8 Hz, respectively. nih.gov

The following table presents hypothetical NMR data for lithium;1,3,3-trimethylcyclopropene, based on typical values for vinyllithium (B1195746) and other organolithium compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

| ¹H | 1.5 - 2.5 | m | C-H (cyclopropene ring) | |

| ¹H | 0.8 - 1.2 | s | C-H (trimethyl groups) | |

| ¹³C | 100 - 120 | C=C (vinylic carbons) | ||

| ¹³C | 20 - 30 | CH₃ (methyl carbons) | ||

| ¹³C | 15 - 25 | C(CH₃)₂ | ||

| ⁷Li | 1 - 3 | Li-aggregate |

Mass Spectrometry (MS/MS) for Identification of Transient Intermediates in Reaction Sequences

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying transient intermediates in complex reaction mixtures, which is particularly valuable for studying the mechanisms of organolithium reactions. By selecting a specific ion from an initial mass spectrum and subjecting it to fragmentation, one can gain structural information about short-lived species that are not observable by other methods.

In the context of reactions involving this compound, MS/MS could be employed to identify key intermediates. For instance, in a cross-coupling reaction, one might expect to observe ions corresponding to the initial organolithium aggregate, a transient transmetalated species, and the final coupled product. The fragmentation patterns of these ions would provide crucial evidence for the proposed reaction mechanism.

The table below illustrates potential transient intermediates that could be targeted for identification by MS/MS in a hypothetical reaction of this compound with an electrophile (E⁺).

| Intermediate | Proposed Structure | Expected m/z |

| Dimeric Aggregate | [(C₆H₉)Li]₂ | 196 |

| Monomeric Solvated Species | (C₆H₉)Li(THF) | 162 |

| Product Adduct | C₆H₉-E-Li⁺ | Variable |

In-Situ Infrared (IR) Spectroscopy for Real-Time Reaction Monitoring and Kinetic Analysis

In-situ Infrared (IR) spectroscopy is a highly effective technique for real-time monitoring of chemical reactions. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be collected continuously, providing information on the concentration changes of reactants, intermediates, and products over time. This data is invaluable for elucidating reaction mechanisms and determining kinetic parameters.

The application of in-situ FTIR has been demonstrated in studies of reactions involving vinylene groups, which are structurally related to the cyclopropene (B1174273) ring in the target molecule. For example, the reduction of vinylene-containing electrolyte additives in lithium-ion batteries has been investigated using in-situ FTIR to understand the formation of the solid electrolyte interphase (SEI). nih.gov These studies show that specific IR bands corresponding to the C=C bond of the vinylene group can be monitored to follow its consumption during the reaction. nih.gov

For this compound, the characteristic IR absorption bands for the C=C stretching of the cyclopropene ring and the C-H vibrations of the methyl groups would be of particular interest. By monitoring the changes in the intensity of these bands, one could follow the progress of a reaction, such as an electrophilic substitution or a polymerization.

The following table lists the expected key IR absorption bands for this compound and how they might change during a reaction with an electrophile.

| Functional Group | Wavenumber (cm⁻¹) | Expected Change During Reaction |

| C=C Stretch (cyclopropene) | ~1650 | Decrease in intensity |

| C-H Stretch (sp², cyclopropene) | ~3050 | Disappearance |

| C-H Stretch (sp³, methyl) | 2850-2960 | Remain relatively constant |

| New C-E Bond | Variable | Appearance and increase in intensity |

Synthetic Utility and Applications in Advanced Organic Synthesis

Construction of Highly Functionalized Cyclopropene (B1174273) Derivatives via Electrophilic Quenching

The generation of 1,3,3-trimethylcyclopropenyllithium, typically via a lithium-halogen exchange from a suitable precursor like 1,1,2-tribromo-2,3,3-trimethylcyclopropane, provides a potent nucleophile that can react with a wide array of electrophiles. acs.org This reactivity allows for the direct and efficient introduction of various functional groups onto the cyclopropene core, a transformation that is otherwise challenging to achieve due to the inherent instability of the three-membered ring.

Recent advancements have demonstrated that the generation and subsequent electrophilic quenching of this lithiated species can be effectively performed under continuous flow conditions. acs.orgthieme-connect.de This methodology offers significant advantages over traditional batch synthesis, including the avoidance of cryogenic temperatures, which are often necessary to suppress the formation of propargyl- and allenyllithium byproducts, and a considerable reduction in reaction time. thieme-connect.de

The reaction of 1,3,3-trimethylcyclopropenyllithium with various electrophiles, such as ketones, furnishes the corresponding functionalized cyclopropenes in good to excellent yields. acs.org The versatility of this method is highlighted by its successful application to both simple and complex ketones, including those embedded within the structures of pharmaceutically active compounds.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzophenone | 1-(Diphenylmethyl)-2,3,3-trimethylcycloprop-1-ene | 65 |

| 4-Chlorobenzophenone | 1-((4-Chlorophenyl)(phenyl)methyl)-2,3,3-trimethylcycloprop-1-ene | 98 |

| Acetophenone | 1-(1-Phenylethyl)-2,3,3-trimethylcycloprop-1-ene | 85 |

| Cyclohexanone | 1-(1-Hydroxycyclohexyl)-2,3,3-trimethylcycloprop-1-ene | 75 |

| Fenofibrate | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid, 1-(1-(2,3,3-trimethylcycloprop-1-en-1-yl))ethyl ester | 58 |

| Celecoxib Imine | 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-(1-(2,3,3-trimethylcycloprop-1-en-1-yl)phenyl)benzenesulfonamide | 80 |

Data sourced from Luisi and co-workers. acs.org

Stereoselective Synthesis of Alkylidenecyclopropanes and Other Strained Ring Systems

The functionalized cyclopropenes derived from the electrophilic quenching of lithium;1,3,3-trimethylcyclopropene (B15402495) are valuable precursors for the synthesis of other strained ring systems, most notably alkylidenecyclopropanes. These motifs are of significant interest due to their unique reactivity and presence in some natural products. nih.gov

While direct routes from lithium;1,3,3-trimethylcyclopropene to alkylidenecyclopropanes are an area of ongoing research, the principle has been established using related cyclopropene derivatives. For instance, the reaction of Grignard reagents with chiral cyclopropenes bearing allylic ether leaving groups can produce enantiomerically enriched methylenecyclopropanes. nih.gov These intermediates can then undergo a stereospecific thieme-connect.denih.gov-carbon shift to yield alkylidenecyclopropanes with excellent transfer of stereochemistry. nih.gov This strategy underscores the potential of metallated cyclopropenes, including the this compound species, as key intermediates in the stereoselective synthesis of these strained carbocycles. The trimethyl substitution pattern on the cyclopropene ring would be expected to influence the stability and reactivity of the intermediates, potentially offering unique advantages in controlling the stereochemical outcome of such rearrangements.

Development of Building Blocks for Complex Molecular Architectures and Bioactive Compound Analogs

The ability to introduce a wide range of functional groups onto the 1,3,3-trimethylcyclopropene scaffold positions it as a versatile building block for the synthesis of more complex molecules. The cyclopropane (B1198618) ring, a structural motif found in numerous natural products, imparts unique conformational constraints and metabolic stability to molecules. marquette.edursc.org The functional handles installed via electrophilic quenching serve as points for further chemical elaboration, allowing for the construction of intricate molecular frameworks.

The reaction of 1,3,3-trimethylcyclopropenyllithium with complex electrophiles, such as derivatives of the drugs Fenofibrate and Celecoxib, demonstrates a direct application of this methodology in the creation of analogs of bioactive compounds. acs.org This approach allows for the rapid generation of novel chemical entities that incorporate the strained cyclopropene or a subsequently formed cyclopropane ring system. Such modifications can significantly alter the pharmacological properties of the parent molecule, offering a powerful tool in drug discovery and medicinal chemistry for exploring structure-activity relationships. The resulting complex cyclopropene derivatives can be further transformed, for example, through ring-opening reactions or cycloadditions, to access a diverse range of molecular scaffolds. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for lithium 1,3,3-trimethylcyclopropene, and how do reaction conditions influence product purity?

- Methodological Answer : Lithium 1,3,3-trimethylcyclopropene is typically synthesized via deprotonation of 1,3,3-trimethylcyclopropene using lithium reagents (e.g., lithium dicyclohexylamide or methyl lithium). Key variables include solvent polarity, temperature, and stoichiometry. For example, using non-polar solvents (e.g., THF) at −78°C minimizes side reactions like addition to the cyclopropene double bond . Purity is assessed via NMR and GC-MS, with baseline separation of cyclopropene derivatives requiring optimized column chromatography conditions.

Q. How is the double bond in 1,3,3-trimethylcyclopropene characterized spectroscopically, and what are common pitfalls in interpretation?

- Methodological Answer : The vinylic C–H bonds exhibit unique NMR signals (δ ~5–6 ppm for H; ~120–130 ppm for C) due to ring strain. IR spectroscopy confirms conjugation (C=C stretch ~1600–1680 cm). Pitfalls include overlapping signals from allylic protons and misinterpretation of exchange broadening in basic conditions. Deuterated solvents (e.g., CDCl) and 2D NMR (COSY, HSQC) mitigate these issues .

Q. What competing pathways occur during metallation of 1,3,3-trimethylcyclopropene, and how are they controlled?

- Methodological Answer : Competing pathways include:

- Deprotonation at the vinylic position (desired).

- Allylic deprotonation , leading to rearrangements (e.g., methylcyclopropane → vinylcyclopropane).

- Addition reactions across the double bond.

Control strategies: Use bulky bases (e.g., LDA) at low temperatures to favor vinylic deprotonation. Kinetic quenching with electrophiles (e.g., aldehydes) traps intermediates before side reactions dominate .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in lithium-mediated functionalization of 1,3,3-trimethylcyclopropene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for vinylic vs. allylic deprotonation. Solvent effects are incorporated via PCM models. Experimental validation involves isotopic labeling (e.g., H at vinylic/allylic positions) and kinetic studies. Discrepancies between theory and experiment may indicate unaccounted steric effects or solvent coordination .

Q. What strategies reconcile contradictory data in cyclopropene ring-opening studies under basic vs. acidic conditions?

- Methodological Answer : Contradictions arise from differing mechanisms:

- Basic conditions : Ring-opening via β-elimination (e.g., KOtBu → methylenecyclopropane).

- Acidic conditions : Protonation at the double bond followed by carbocation rearrangement.

Resolve discrepancies by: - Variable-temperature NMR to track intermediates.

- Isotopic tracing (C-labeled cyclopropene) to map bond cleavage.

- Control experiments with hindered acids/bases to isolate mechanistic pathways .

Q. How do steric and electronic effects in 1,3,3-trimethylcyclopropene influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : Steric hindrance from methyl groups slows oxidative addition but stabilizes intermediates. Electronic effects (ring strain → increased electron density) enhance π-backbonding with metals like Pd or Ni. Systematic studies:

- Compare coupling rates with substituted cyclopropenes (e.g., 1-H vs. 1-Me analogs).

- Use Hammett plots to correlate substituent effects with reaction rates.

- X-ray crystallography of metal complexes to confirm bonding modes .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to differentiate between concerted vs. stepwise mechanisms in cyclopropene ring-opening reactions?

- Methodological Answer :

- Experimental Design :

- Use stopped-flow NMR to monitor real-time kinetics.

- Vary substrate concentration and measure rate dependence.

- Introduce radical traps (e.g., TEMPO) to detect intermediates.

- Data Interpretation :

- A linear free-energy relationship (LFER) suggests a concerted mechanism.

- Observation of isotopic scrambling () > 1 indicates proton transfer in the rate-determining step .

Q. What statistical methods are recommended for analyzing reproducibility issues in cyclopropene synthesis?

- Methodological Answer :

- Apply ANOVA to batch-to-batch variability (e.g., purity, yield).

- Use Design of Experiments (DoE) to identify critical factors (e.g., base concentration, cooling rate).

- Pareto charts prioritize variables requiring tighter control.

- Reproducibility thresholds: ±5% yield deviation across ≥3 independent trials .

Reference Table: Key Reaction Outcomes for Lithium 1,3,3-Trimethylcyclopropene

| Reaction Condition | Primary Product | Competing Pathway | Mitigation Strategy |

|---|---|---|---|

| LDA, THF, −78°C | 1-Lithio-2,3,3-trimethylcyclopropene | Allylic rearrangement | Quench with electrophiles at −78°C |

| KOtBu, RT | 2,2-Dimethylmethylenecyclopropane | β-Elimination | Avoid strong bases at elevated T |

| MeLi, EtO | Addition products (e.g., cyclopropane derivatives) | Nucleophilic addition to double bond | Use less nucleophilic bases (e.g., LiHMDS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.